6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a triazolopyridine core
Properties
IUPAC Name |
6-(azepan-1-ylsulfonyl)-2-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-16-7-6-8-17(13-16)14-24-20(25)23-15-18(9-10-19(23)21-24)28(26,27)22-11-4-2-3-5-12-22/h6-10,13,15H,2-5,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGVULXEPIBRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, azepane derivatives, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the triazolopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one include other triazolopyridine derivatives with different substituents. Examples include:
- 6-(piperidin-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 6-(morpholin-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a compound of increasing interest due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 405 g/mol. The structure features a triazole ring fused with a pyridine moiety and an azepane sulfonyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N4O3S |
| Molecular Weight | 405 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, triazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity : Compounds with similar triazole structures demonstrated potent cytotoxicity against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with IC50 values in the low micromolar range .
The mechanism through which this compound exerts its biological effects may involve:
- Kinase Inhibition : Similar compounds have been identified as selective inhibitors of kinases involved in cancer progression. For example, a related compound was shown to inhibit ZAK kinase with an IC50 of 4.0 nM and exhibited selectivity against a panel of kinases .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on related triazole compounds has indicated:
- Antibacterial Activity : Benzothiazole derivatives containing triazole rings have shown promising antibacterial activity against pathogenic bacteria compared to standard antibiotics like chloramphenicol .
Case Studies
- In Vivo Efficacy : In studies involving spontaneous hypertensive rats, a related triazole compound demonstrated significant efficacy in reducing hypertrophic cardiomyopathy (HCM) symptoms when administered orally. The study highlighted the compound's ability to block specific signaling pathways linked to HCM .
- Structure-Activity Relationship (SAR) : Investigations into SAR for triazole compounds revealed that modifications to the phenyl ring significantly affected biological activity. Substituents that enhance electron density on the ring often resulted in increased potency against cancer cell lines .
Q & A
Q. What are the key synthetic routes for synthesizing 6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one?
The synthesis typically involves three stages:
- Triazolopyridine Core Formation : Cyclization of pyridine derivatives with hydrazines under acidic/basic conditions (e.g., HCl or KOH) .
- Methylbenzyl Group Introduction : Alkylation using 3-methylbenzyl halides via nucleophilic substitution, often catalyzed by NaH or LDA .
- Azepane-Sulfonyl Attachment : Sulfonylation of the core with azepane-1-sulfonyl chloride in the presence of a base like triethylamine . Purity is monitored using TLC and NMR at each step .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- X-ray Crystallography/NMR : Resolves 3D conformation, including spatial orientation of the azepane-sulfonyl group and triazolopyridine core .
- HRMS/IR Spectroscopy : Confirms molecular weight (C₂₀H₂₄N₄O₃S, MW 416.5 g/mol) and functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
- HPLC-PDA : Validates purity (>95%) and identifies by-products .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorescence-based protocols (e.g., ATPase activity).
- Cellular Viability (MTT Assay) : Assess cytotoxicity in cancer (e.g., HeLa) and normal cell lines (IC₅₀ values) .
- Receptor Binding Studies : Radioligand displacement assays for serotonin/dopamine receptors to evaluate neuropharmacological potential .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising purity?
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during sulfonylation .
- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce reaction time (e.g., 70% yield in 2 hours vs. 50% in batch) .
- Catalyst Screening : Pd/C or CuI enhances coupling efficiency in alkylation steps (yield increase from 60% to 85%) .
| Step | Traditional Yield | Optimized Yield | Key Change |
|---|---|---|---|
| Core Formation | 65% | 80% | Microwave-assisted |
| Sulfonylation | 55% | 75% | Flow reactor |
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. neuropharmacological effects)?
- Dose-Dependent Studies : Re-evaluate activity across concentrations (1 nM–100 µM) to identify off-target effects at higher doses .
- Structural Analog Comparison : Replace azepane with piperidine or morpholine sulfonyl groups to isolate moiety-specific effects .
- Transcriptomic Profiling : RNA-seq of treated cells clarifies pathway modulation (e.g., NF-κB vs. MAPK) .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular Docking (AutoDock Vina) : Predict binding affinity to serotonin receptors (5-HT₂A) and bacterial FabH enzymes .
- MD Simulations (GROMACS) : Analyze stability of sulfonyl-azepane interactions in aqueous/lipid bilayers over 100 ns .
- QSAR Modeling : Use Hammett constants to correlate substituent electronic effects (e.g., 3-methyl vs. 3-methoxy) with bioactivity .
Q. What are the challenges in assessing metabolic stability, and how can they be addressed?
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Metabolite ID : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., sulfone oxidation or glucuronidation) .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Methodological Resources
- Synthetic Protocols : Multi-step procedures with hazard controls (e.g., PPE for azepane-sulfonyl chloride handling) .
- Data Reproducibility : Share raw NMR/HRMS files in public repositories (e.g., PubChem) to validate structures .
- Collaborative Tools : Platforms like Synthace or ChemAxon enable reaction condition standardization across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
